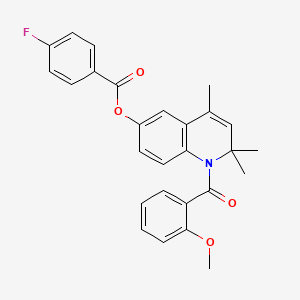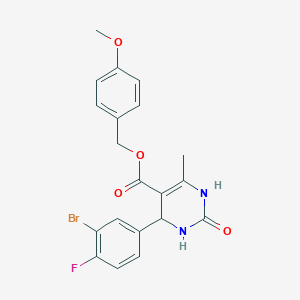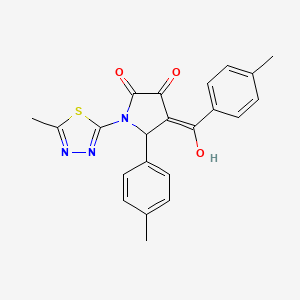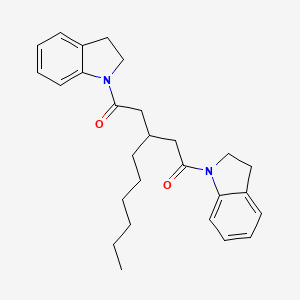
1-(2-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-fluorobenzoate is a complex organic compound that features a quinoline core structure substituted with methoxybenzoyl and fluorobenzoate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-fluorobenzoate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via Friedel-Crafts acylation using methoxybenzoyl chloride and an aluminum chloride catalyst.
Attachment of the Fluorobenzoate Group: The final step involves esterification with 4-fluorobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzoate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophiles.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-fluorobenzoate has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 1-(2-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The methoxybenzoyl and fluorobenzoate groups can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The quinoline core may also play a role in binding to DNA or proteins, influencing biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl benzoate
- 1-(2-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-chlorobenzoate
Uniqueness
1-(2-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-fluorobenzoate is unique due to the presence of the fluorine atom in the benzoate group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making this compound potentially more effective in its applications compared to its non-fluorinated analogs.
Propriétés
Formule moléculaire |
C27H24FNO4 |
|---|---|
Poids moléculaire |
445.5 g/mol |
Nom IUPAC |
[1-(2-methoxybenzoyl)-2,2,4-trimethylquinolin-6-yl] 4-fluorobenzoate |
InChI |
InChI=1S/C27H24FNO4/c1-17-16-27(2,3)29(25(30)21-7-5-6-8-24(21)32-4)23-14-13-20(15-22(17)23)33-26(31)18-9-11-19(28)12-10-18/h5-16H,1-4H3 |
Clé InChI |
QKISYOFSZKIJKG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4OC)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(butylamino)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11635517.png)
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635524.png)
![6-Amino-4-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11635528.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N,N~2~-bis(4-methylphenyl)glycinamide](/img/structure/B11635532.png)
![4-(4-ethoxy-3-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635561.png)

![4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide](/img/structure/B11635565.png)

![(6Z)-5-imino-6-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11635569.png)
![12,12-dimethyl-4-(2-phenylethyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11635575.png)
![5,5-Dimethyl-3-[(3-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B11635577.png)
![7-[(4-ethenylbenzyl)oxy]-3-hexyl-4-methyl-2H-chromen-2-one](/img/structure/B11635587.png)

